molecular formula C11H8ClNO4S2 B2452111 4-(5-Chlorothiophene-2-sulfonamido)benzoic acid CAS No. 329906-72-1

4-(5-Chlorothiophene-2-sulfonamido)benzoic acid

Cat. No. B2452111
M. Wt: 317.76
InChI Key: WVBRKQMHYJPLHK-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophene-2-sulfonamido)benzoic acid, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTB is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives

A study reported the synthesis of sulfonamide and sulfonate carboxylic acid derivatives using a simple, efficient, and eco-friendly method. This method utilized water and sodium carbonate as HCl scavengers, producing high-yield and purity products. The study also highlighted the potential biological applications of these derivatives, suggesting their significance in the development of new derivatives with potential biological applications (Almarhoon et al., 2019).

Synthesis and Characterization of BIO-POTENT SULFONAMIDES

Another research synthesized 4-(substituted phenylsulfonamido)benzoic acids using fly-ash:H3PO3 nano catalyst catalyzed condensation. These derivatives were characterized by their physical constants, analytical and spectroscopic data. Additionally, their antimicrobial activities were measured, showcasing their potential applications in the medical field (Dineshkumar & Thirunarayanan, 2019).

Antimicrobial and Antibacterial Properties

ANTIBACTERIAL ACTIVITY OF NOVEL DERIVATIVES

A study on novel 2-(substituted sulfonamido) benzoic acid derivatives revealed moderate to good antibacterial activity against various pathogenic bacteria. This suggests the potential of these compounds in treating infections caused by a range of bacteria and calls for further structural optimization for more potent agents (Saravanan et al., 2013).

Synthesis, Characterization, and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives

Bifunctional sulfonamide-amide derivatives demonstrated significant in vitro antibacterial and antifungal activities, suggesting their potential as effective antimicrobial agents. This study contributes to the ongoing research in finding new antimicrobial agents (Abbavaram & Reddyvari, 2013).

Transformation and Functionalization Studies

Transformation Mechanism of UV-Filter in Chlorination System

Research on the UV-filter BP-4 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid) in chlorination disinfection systems disclosed several new products and transformation routes. This study is crucial for understanding the environmental impact of such compounds and their transformation products (Xiao et al., 2013).

Pd(II)-Catalyzed Meta-C–H Functionalizations of Benzoic Acid Derivatives

A significant study reported a general protocol for meta-C–H olefination of benzoic acid derivatives, providing a new approach for selective C–H bond functionalization. This could offer valuable tools for organic synthesis, especially in the development of drug molecules and natural products (Li et al., 2016).

properties

IUPAC Name

4-[(5-chlorothiophen-2-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-3-1-7(2-4-8)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBRKQMHYJPLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid

Citations

For This Compound
1
Citations
S Abdeen, T Kunkle, N Salim, AM Ray… - Journal of medicinal …, 2018 - ACS Publications
Extending from a study we recently published examining the antitrypanosomal effects of a series of GroEL/ES inhibitors based on a pseudosymmetrical bis-sulfonamido-2-…
Number of citations: 37 pubs.acs.org

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